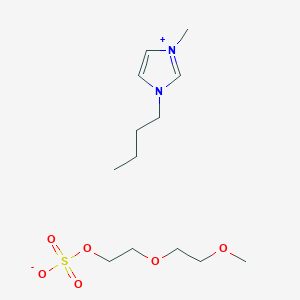
Methyl 11-cyanoundecanoate
Overview
Description
Methyl 11-cyanoundecanoate is an organic compound with the molecular formula C_12H_21NO_2. It is a nitrile ester, characterized by the presence of a cyano group (-CN) and an ester group (-COOCH_3) attached to an undecane chain. This compound is of significant interest in organic synthesis and industrial applications due to its unique chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 11-cyanoundecanoate can be synthesized through the cross-metathesis of methyl 10-undecenoate with acrylonitrile using Hoveyda–Grubbs second-generation catalysts. The reaction proceeds efficiently, yielding methyl 11-cyano-10-undecenoate, which can be further hydrogenated to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of methyl 11-cyano-10-undecenoate using a suitable catalyst such as Raney®-nickel. This process is conducted under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 11-cyanoundecanoate undergoes various chemical reactions, including:
Hydrogenation: Reduction of the cyano group to an amine group.
Hydrolysis: Conversion of the ester group to a carboxylic acid.
Substitution: Replacement of the cyano group with other functional groups.
Common Reagents and Conditions:
Hydrogenation: Raney®-nickel catalyst, hydrogen gas, elevated temperature and pressure.
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Substitution: Various nucleophiles, appropriate solvents, and catalysts.
Major Products Formed:
Hydrogenation: Methyl 11-aminoundecanoate.
Hydrolysis: 11-cyanoundecanoic acid.
Substitution: Depending on the nucleophile, various substituted derivatives.
Scientific Research Applications
Methyl 11-cyanoundecanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and other complex organic molecules.
Biology: Investigated for its potential in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals, including fragrances and plasticizers.
Mechanism of Action
The mechanism of action of methyl 11-cyanoundecanoate involves its interaction with various molecular targets and pathways. For instance, its hydrogenation product, methyl 11-aminoundecanoate, can participate in polymerization reactions to form polyamides. The cyano group can undergo nucleophilic substitution, leading to the formation of diverse derivatives with specific biological or chemical activities .
Comparison with Similar Compounds
Methyl 10-undecenoate: A precursor in the synthesis of methyl 11-cyanoundecanoate.
11-cyanoundecanoic acid: A hydrolysis product of this compound.
Methyl 11-aminoundecanoate: A hydrogenation product with applications in polymer synthesis.
Uniqueness: this compound is unique due to its dual functional groups (cyano and ester), which provide versatility in chemical reactions and applications. Its ability to undergo various transformations makes it a valuable intermediate in organic synthesis and industrial processes .
Properties
IUPAC Name |
methyl 11-cyanoundecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXUVTQXTRUSGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450500 | |
| Record name | Methyl 11-cyanoundecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22915-49-7 | |
| Record name | Methyl 11-cyanoundecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B1600353.png)






